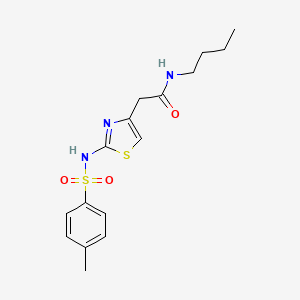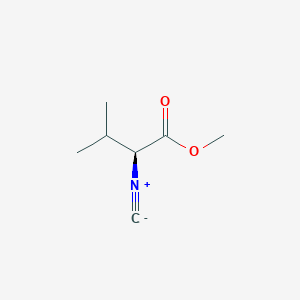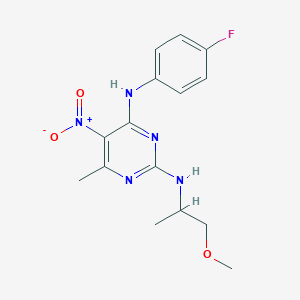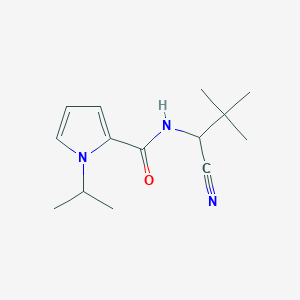
2-苯氧基-1-(3-(吡啶-4-氧基)吡咯烷-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the phenoxy and ethanone groups, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrrolidine and pyridine rings might be involved in reactions with electrophiles or nucleophiles, while the phenoxy and ethanone groups could potentially undergo a variety of organic reactions .科学研究应用
Drug Discovery and Development
The pyrrolidine ring is a common feature in many pharmacologically active compounds. Its presence in 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone suggests potential applications in drug discovery. This ring structure can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the interaction with biological targets . The compound could be used as a lead structure for the development of new medications with improved efficacy and selectivity.
Biological Activity Profiling
Due to the structural diversity offered by the pyrrolidine ring, this compound can be used to study structure-activity relationships (SAR). Researchers can modify the compound to create derivatives and analyze how these changes affect biological activity. This can lead to the identification of new therapeutic targets and the understanding of the molecular basis of diseases .
Pharmacophore Modeling
2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: can serve as a model compound in pharmacophore modeling. The pyrrolidine ring’s non-planarity and potential for pseudorotation make it an interesting candidate for exploring the pharmacophore space, which is essential for the design of drugs with specific biological profiles .
Stereochemistry Research
The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can have different biological profiles. This property can be exploited in stereochemistry research to understand how the spatial orientation of substituents affects the binding mode to enantioselective proteins, which is vital for the design of enantiopure drugs .
ADME/Tox Studies
The introduction of heteroatomic fragments like those in 2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can significantly alter physicochemical parameters. This makes the compound suitable for absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies, which are critical for predicting the safety and efficacy of drug candidates .
安全和危害
未来方向
属性
IUPAC Name |
2-phenoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(13-21-14-4-2-1-3-5-14)19-11-8-16(12-19)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBNGCHNITUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)


![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)